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molecular formula C13H15ClN2 B8392616 4-(3-Chlorophenyl)-1-methylpiperidine-4-carbonitrile

4-(3-Chlorophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No. B8392616
M. Wt: 234.72 g/mol
InChI Key: ROEKUHBVKPTRLX-UHFFFAOYSA-N
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Patent
US05086063

Procedure details

The starting material, 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile was prepared as follows by the procedure of T. Cammack and P. C. Reeves, J. Heterocycl. Chem., 23, 73 (1986): a mixture of 100 g (0.52 mole) of N,N-bis(chloroethyl)methylamine hydrochloride, 80 g (0.53 mole) of 3-chlorobenzyl cyanide, 13 g of hexadecyltributylphosphonium bromide and 750 mL of 50% aqueous sodium hydroxide was stirred at 100° internal temperature for 1 hour. Water (750 mL) was added to the cooled mixture which was then extracted with 500 mL and three 100-mL portions of toluene. Removal of the solvent from the dried solution and rapid short-path distillation of the residue (160° bath temperature, 0.1 mm) gave 107.2 g (88% yield) of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile as a colorless oil which slowly crystallizes. NMR (CDCl3): δ7.5 (s,1H); 2.3 (m,3H); 3.0 (d,2H); 2.5 (m,2H); 2.4 (s,3H) and 2.1 (m,4H). The hydrochloride had m.p. 235°-236° after crystallization from isopropyl alcohol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
catalyst
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]([CH3:9])[CH2:6][CH2:7]Cl.[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[CH2:14][C:15]#[N:16].[OH-].[Na+]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.O>[Cl:10][C:11]1[CH:12]=[C:13]([C:14]2([C:15]#[N:16])[CH2:7][CH2:6][N:5]([CH3:9])[CH2:4][CH2:3]2)[CH:17]=[CH:18][CH:19]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)C
Name
Quantity
80 g
Type
reactant
Smiles
ClC=1C=C(CC#N)C=CC1
Name
Quantity
750 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 100° internal temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material, 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile was prepared
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 500 mL and three 100-mL portions of toluene
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
from the dried solution and rapid short-path distillation of the residue (160° bath temperature, 0.1 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(CCN(CC1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 107.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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